The compound 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid is a complex organic molecule with significant structural features. Its molecular formula is , and it features a unique arrangement of functional groups that contribute to its chemical properties. The compound contains multiple methyl groups and a cyclopenta[a]phenanthrene backbone, which is characteristic of certain steroid-like structures.
The compound's structure can be represented in various formats including SMILES and InChI. For instance, the SMILES notation is:
This indicates a complex arrangement of carbon chains and functional groups that play critical roles in its reactivity and biological activity.
The chemical reactivity of this compound is influenced by its functional groups. The presence of the carboxylic acid moiety (-COOH) allows for potential acid-base reactions and esterification. The ketone groups (C=O) can participate in nucleophilic addition reactions. Additionally, the multiple double bonds within the structure suggest potential for electrophilic addition reactions.
Reactions may include:
This compound exhibits various biological activities due to its structural characteristics. Compounds with similar structures are often studied for their anti-inflammatory properties and potential therapeutic effects against diseases such as cancer and metabolic disorders.
Research indicates that compounds derived from similar triterpenoids demonstrate:
The synthesis of this compound can be approached through various organic synthesis techniques:
The applications of this compound span various fields:
Several compounds share structural similarities with 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ganoderic Acid C | Triterpenoid with similar hydroxyl and ketone groups | Anti-inflammatory and anticancer |
| Ginsenoside Rh2 | Triterpenoid saponin with steroid-like structure | Antioxidant and anti-cancer |
| Oleanolic Acid | Pentacyclic triterpenoid | Hepatoprotective and anti-inflammatory |
The uniqueness of the target compound lies in its specific arrangement of methyl groups and the cyclopenta[a]phenanthrene core which may confer distinct biological activities not observed in other similar compounds. This structural complexity could lead to unique interactions within biological systems that warrant further investigation.